N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide
Description
This compound is a structurally complex molecule featuring three distinct moieties:
- Chromen-4-one core: A 4-oxo-4H-chromen-2-yl scaffold, a bicyclic system associated with diverse biological activities, including kinase inhibition and antioxidant properties.
- 4-Fluorobenzamide substituent: A fluorinated aromatic amide, which enhances lipophilicity and may influence binding interactions via halogen bonding .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FNO5/c24-15-8-5-13(6-9-15)22(27)25-23-20(14-7-10-18-19(11-14)29-12-28-18)21(26)16-3-1-2-4-17(16)30-23/h1-11H,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXJRKPBBRLGHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized by reacting catechol with dihalomethanes in the presence of a base such as sodium hydroxide . The chromenone moiety can be synthesized through the condensation of salicylaldehyde with acetic anhydride . Finally, the fluorobenzamide moiety is introduced through an amide coupling reaction using 4-fluorobenzoic acid and an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The chromenone moiety can be reduced to dihydro derivatives.
Substitution: The fluorobenzamide moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. It has been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzodioxolyl-Containing Analogs
(a) N-(1,3-Benzodioxol-5-yl)-4-fluorobenzamide
- Structure: Lacks the chromenone ring, simplifying the scaffold to a benzodioxolyl group directly linked to 4-fluorobenzamide .
- Applications : Often used as a precursor or intermediate in medicinal chemistry for fluorinated aromatic systems.
(b) 3-(2H-1,3-Benzodioxol-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Structure: Replaces the chromenone with a pyrazole ring and adds a formyl group .
- Key Differences: Pyrazole introduces hydrogen-bonding capability via the aldehyde. Higher polarity compared to the chromenone-based target compound.
Chromenone Derivatives
(a) 4-Oxo-4H-chromene-2-carboxylic acid derivatives
- Structure: Chromenone core with carboxylic acid or ester groups instead of benzodioxolyl-fluorobenzamide.
- Key Differences: Carboxylic acid groups enhance solubility but reduce membrane permeability.
Fluorinated Benzamides
(a) 4-Fluorobenzamide analogs
- Structure: Simple fluorobenzamides without fused ring systems (e.g., N-(4-aminophenyl)-3-methylbenzamide) .
- Key Differences: Lack of benzodioxolyl and chromenone groups limits planar aromatic interactions. Shorter synthetic routes but reduced complexity for target-specific binding.
Physicochemical and Functional Properties
Lipophilicity and Solubility
- The chromenone core contributes to rigidity and planar stacking, which may improve crystallinity but complicate formulation .
Hydrogen-Bonding Patterns
- Compared to pyrazole or carboxylic acid derivatives, the target compound has fewer hydrogen-bond donors, reducing polar interactions .
Biological Activity
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Research indicates that this compound may exhibit various biological activities, including:
- Antioxidant Activity : Compounds similar to this compound have shown significant antioxidant properties, which help in mitigating oxidative stress in cells .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival .
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Cell viability assays on human cancer cell lines | Showed dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM. |
| Study 2 | Antimicrobial susceptibility testing | Inhibited the growth of Gram-positive bacteria with minimum inhibitory concentrations (MIC) between 5 and 15 µg/mL. |
In Vivo Studies
In vivo studies have further elucidated the pharmacological effects of this compound:
- Case Study: Anti-cancer Effects
- Case Study: Neuroprotective Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
